molecular formula C20H23NO5 B8150506 (S)-2-((tert-butoxycarbonyl)amino)-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid

(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid

Cat. No.: B8150506
M. Wt: 357.4 g/mol
InChI Key: AFYWVSBGNBJPOP-KRWDZBQOSA-N
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Description

(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxybiphenyl moiety on the side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Biphenyl Moiety: The hydroxybiphenyl moiety is introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the biphenyl with a halogenated precursor in the presence of a palladium catalyst and a base.

    Coupling Reaction: The protected amino acid is then coupled with the biphenyl derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the biphenyl moiety can be oxidized to form a ketone or quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of biphenyl ketone or quinone derivatives.

    Reduction: Formation of biphenyl alcohol or aldehyde derivatives.

    Substitution: Formation of biphenyl ethers or esters.

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxybiphenyl moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The Boc-protected amino group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoic acid
  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-chloro-[1,1’-biphenyl]-3-yl)propanoic acid
  • (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoic acid

Uniqueness

(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is unique due to the presence of the hydroxy group on the biphenyl moiety, which can participate in additional hydrogen bonding and electrostatic interactions. This feature can enhance its binding affinity and specificity compared to similar compounds with different substituents on the biphenyl ring.

Properties

IUPAC Name

(2S)-3-[3-(4-hydroxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-20(2,3)26-19(25)21-17(18(23)24)12-13-5-4-6-15(11-13)14-7-9-16(22)10-8-14/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYWVSBGNBJPOP-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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